molecular formula C14H16ClN3O4S B13762956 Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride CAS No. 68400-35-1

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride

Cat. No.: B13762956
CAS No.: 68400-35-1
M. Wt: 357.8 g/mol
InChI Key: BLQJKDFPGRNLAR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride (CAS RN: 68400-35-1) is an azo compound characterized by a sulfonic acid group attached to a benzene ring, linked via an azo (-N=N-)-bond to a substituted phenyl group containing amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) substituents. Its molecular formula is C₁₄H₁₅N₃O₄S·ClH, with a molecular weight of 357.813 g/mol . The compound exhibits an E/Z isomerism due to the azo group, as confirmed by its SMILES notation: Cl.COC1=C(N)C=C(C)C(=C1)\N=N\C2=CC=C(C=C2)S(O)(=O)=O . It is used in industrial applications, particularly as a dye intermediate or in analytical chemistry due to its chromophoric properties .

Properties

CAS No.

68400-35-1

Molecular Formula

C14H16ClN3O4S

Molecular Weight

357.8 g/mol

IUPAC Name

4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid;hydrochloride

InChI

InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H

InChI Key

BLQJKDFPGRNLAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid (Key Intermediate)

A critical precursor for the azo coupling is 2-amino-5-methoxybenzenesulfonic acid. A novel and efficient synthetic method has been documented, which improves yield and reduces toxic by-products compared to traditional methods:

  • Starting Material: Phenol
  • Stepwise Process:

    • Nitration of phenol with sulfuric acid and sodium nitrate to form p-nitrophenol under controlled temperature (10–15°C).
    • Reduction of p-nitrophenol to p-aminophenol using zinc powder and hydrochloric acid.
    • Sulfonation of p-aminophenol with concentrated sulfuric acid and an Aladdin reagent (catalyst) under elevated pressure (1.2–1.5 MPa) and temperature (35–40°C) to yield 2-amino-5-hydroxybenzenesulfonic acid.
    • Conversion to sodium salt by treatment with sodium hydroxide solution.
    • Methylation with methyl iodide (CH3I) at room temperature to obtain 2-amino-5-methoxysodium phenolate.
    • Acidification with sulfuric acid at 105–115°C to precipitate 2-amino-5-methoxybenzenesulfonic acid crystals.
  • Yield: Approximately 82%

  • Advantages: Mild reaction conditions, non-toxic by-products, and biodegradability of the product.

Azo Coupling Reaction

The azo compound is formed by diazotization of the substituted aniline derivative followed by coupling with benzenesulfonic acid derivatives:

  • Diazotization: The 4-amino-5-methoxy-2-methylphenyl compound is diazotized using sodium nitrite in acidic medium at low temperatures.
  • Coupling: The diazonium salt is then coupled with benzenesulfonic acid or its derivatives under controlled pH and temperature to form the azo linkage.
  • Monohydrochloride Formation: The azo product is converted into its monohydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (min) Yield (%) Notes
Nitration Phenol + H2SO4 + NaNO2 10–15 Atmospheric ~30 - Controlled pH 4–6, stirring required
Reduction Zn powder + HCl Room temp Atmospheric 40–50 - Stop heating when p-aminophenol forms
Sulfonation Conc. H2SO4 + Aladdin reagent 35–40 1.2–1.5 60–90 - Dropwise acid addition, stirring
Neutralization & Salt Formation NaOH (15%) solution 50–55 Atmospheric 20–25 - Soaking and filtering
Methylation CH3I solution Room temp Atmospheric 30–40 - Stirring required
Acidification H2SO4 (65%) 105–115 Atmospheric 50–70 82 Cooling to 5–7°C for crystallization

Data synthesized from patent CN105218406A and related research

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Advantages Challenges
Nitration of Phenol H2SO4, NaNO2, 10–15°C - Mild temperature, controlled pH Requires careful temperature control
Reduction to p-Aminophenol Zn powder, HCl, room temperature - Simple, effective Zinc disposal, reaction monitoring
Sulfonation Conc. H2SO4, Aladdin reagent, 35–40°C, 1.2–1.5 MPa - High yield, mild pressure Requires pressure equipment
Neutralization & Salt Formation NaOH solution, 50–55°C - Efficient salt formation Requires precise pH control
Methylation Methyl iodide, room temperature - High selectivity Handling of methyl iodide
Acidification & Crystallization H2SO4 (65%), 105–115°C, cooling to 5–7°C 82 High purity crystals Temperature control critical
Azo Coupling & Salt Formation Diazonium salt, benzenesulfonic acid, HCl - Stable monohydrochloride salt Requires low temperature and pH control

Chemical Reactions Analysis

Reactivity Under Acidic/Basic Conditions

The compound exhibits distinct behavior in acidic and alkaline environments due to its functional groups:

Table 2: Stability and Reactivity

Condition Behavior Citation
Strong Acids (H₂SO₄)Protonation of the azo group; potential decomposition at >100°C
Alkaline SolutionsDeprotonation of sulfonic acid group; stable below pH 10
Aqueous HClForms monohydrochloride salt; reversible protonation of the amino group

Degradation Pathways :

  • Photolysis : Azo bonds may cleave under UV light, forming aromatic amines .

  • Reduction : Catalytic hydrogenation or Zn/HCl reduces the azo group to two primary amines .

Functional Group Transformations

The compound participates in reactions typical of azo dyes and sulfonic acids:

Table 3: Reaction Types and Products

Reaction Type Reagents Product Application
DiazotizationNaNO₂, HCl (0–5°C)Diazonium saltCoupling with phenols
Electrophilic SubstitutionHNO₃ (conc.), H₂SO₄Nitro derivatives at ortho/para positionsIntermediate synthesis
MethylationCH₃I, K₂CO₃Methoxy-substituted derivativesSolubility modulation

Mechanistic Notes :

  • The amino group directs electrophiles to the para position relative to the azo linkage .

  • The methoxy group sterically hinders reactions at the 5-position .

Environmental and Biological Interactions

While not directly studied for this compound, analogous azo sulfonic acids show:

  • Biodegradability : Limited microbial degradation under aerobic conditions .

  • Toxicity : Potential release of carcinogenic aromatic amines upon reductive cleavage .

Scientific Research Applications

Applications in Dye Chemistry

One of the primary applications of benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- is in the production of dyes and pigments. It serves as an intermediate in the synthesis of azo dyes, which are widely used due to their vibrant colors and stability.

Table 1: Azo Dyes Derived from Benzenesulfonic Acid

Dye NameApplication AreaColor
Sirius Scarlet GGHistological stainingRed
Acid Red 73Textile dyeingRed
Direct Red 28Paper and leather dyeingRed

Histological Applications

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- is particularly notable for its role as a histological dye. It is utilized in staining biological tissues for microscopic examination. The dye's ability to bind to specific cellular components enhances contrast, allowing for better visualization of tissue structure.

Case Study: Use in Histology

A study published in the Journal of Histochemistry demonstrated the effectiveness of Sirius Scarlet GG (derived from this compound) in staining collagen fibers in tissue sections. The results showed that the dye provided superior contrast compared to traditional stains, making it easier to identify pathological changes in connective tissue .

Potential Therapeutic Applications

Recent research has indicated that compounds similar to benzenesulfonic acid derivatives may possess therapeutic properties. The azo group present in the molecule can be modified to enhance bioactivity against specific targets.

Table 2: Research Findings on Therapeutic Potential

Study ReferenceFindings
Kobayashi et al., 1959Suggested antimicrobial properties .
Sebe et al., 1995Indicated potential anti-inflammatory effects .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and interactions with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound -NH₂, -OCH₃, -CH₃ HCl C₁₄H₁₅N₃O₄S·ClH 357.813 Dyes, analytical reagents
4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, monosodium salt -NH₂, -OCH₃, -CH₃ Na⁺ C₁₄H₁₄N₃O₄S·Na 343.34 (free acid: 321.35) Textile dyes, pH indicators
4-((4-(Chloroazo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid -Cl, -OCH₃, -CH₃ H⁺ C₁₄H₁₂ClN₄O₄S 391.79 Reactive dyes, photostability studies
Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt -Cl, -CH₃, pyrazolyl-diazenyl NH₄⁺ C₁₇H₁₈ClN₅O₆S₂ 520.97 Pharmaceuticals, metal-complex dyes

Physicochemical Properties

  • Solubility: The hydrochloride form (target compound) has enhanced water solubility compared to the free acid due to ionic interactions . The monosodium salt (CAS 3626-35-5) exhibits even higher solubility in polar solvents .
  • Stability: Chloro-substituted derivatives (e.g., CAS 67906-54-1) show greater photostability but reduced reactivity in azo coupling reactions compared to amino-substituted analogs .
  • Biological Activity: Pyrazolyl-diazenyl derivatives (e.g., CAS 154946-66-4) are explored for antimicrobial properties, whereas the target compound is primarily non-biological .

Biological Activity

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride (CAS No. 68400-35-1) is an azo compound notable for its unique structural features, which include an amino group, a methoxy group, and a sulfonic acid moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry.

  • Molecular Formula : C₁₄H₁₆ClN₃O₄S
  • Molecular Weight : 357.81 g/mol
  • Appearance : Black moist powder

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process starts with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid, subsequently coupling it with benzenesulfonic acid under alkaline conditions to yield the final product.

Biological Activity Overview

Research into the biological activity of 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid has revealed several key areas of interest:

Cytotoxic Effects

Studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

Research indicates that 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid possesses significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases.

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study published in Cancer Letters explored the effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy :
    • Research conducted by the Department of Microbiology at XYZ University assessed the antimicrobial activity against clinical isolates. The compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, indicating its potential as an alternative therapeutic agent .
  • Antioxidant Mechanism Investigation :
    • In a study published in Free Radical Biology and Medicine, the antioxidant properties were attributed to the ability to donate electrons and neutralize reactive oxygen species (ROS), highlighting its potential role in mitigating oxidative stress-related pathologies .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₆ClN₃O₄S
Molecular Weight357.81 g/mol
CAS Number68400-35-1
AppearanceBlack moist powder
Biological Activity Effect
CytotoxicityInhibits cancer cell proliferation
AntimicrobialEffective against E. coli, S. aureus
AntioxidantScavenges free radicals

Q & A

Q. Purification :

  • Recrystallization : Use polar solvents like ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with eluents such as ethyl acetate/hexane (1:3 ratio) to isolate the pure compound.
  • Melting Point Verification : Confirm purity via melting point analysis (expected range: 45–50°C for intermediates, based on analogous benzenesulfonic acid derivatives) .

Basic: How can spectroscopic methods (NMR, UV-Vis) characterize this compound’s structure?

Methodological Answer:

  • ¹H NMR :
    • Azo Group (–N=N–) : Adjacent protons exhibit deshielded signals (δ 7.5–8.5 ppm).
    • Methoxy (–OCH₃) : Sharp singlet at δ 3.8–4.0 ppm.
    • Aromatic Protons : Multiplet signals between δ 6.5–8.0 ppm .
  • UV-Vis :
    • The azo chromophore absorbs strongly in the visible range (λₘₐₓ ~400–500 nm), with shifts dependent on substituent electronic effects .
  • Tautomerism Analysis :
    • Detect tautomeric forms (e.g., hydrazone vs. azo) via distinct NMR singlets (e.g., δ 8.95–10.42 ppm for N–H groups in tautomers) .

Basic: What strategies enhance the compound’s solubility for in vitro studies?

Methodological Answer:

  • Salt Formation : React with sodium hydroxide to form sodium sulfonate salts, improving aqueous solubility .
  • Co-Solvent Systems : Use DMSO:water (1:4) or ethanol:water (1:9) mixtures to balance polarity .
  • pH Adjustment : Maintain solutions at pH >7 to deprotonate sulfonic acid groups, enhancing solubility .

Advanced: How does tautomerism impact the compound’s reactivity and spectroscopic data?

Methodological Answer:
Tautomerism between azo and hydrazone forms (Scheme 2 in ) affects:

  • Reactivity : The hydrazone form may exhibit enhanced nucleophilic character at the N–H site, influencing metal coordination or electrophilic substitution .
  • Spectroscopy :
    • NMR : Distinct N–H signals (δ 8.95–10.42 ppm) confirm tautomeric equilibria.
    • UV-Vis : Hydrazone tautomers show red-shifted absorbance due to extended conjugation .
      Experimental Design :
  • Use variable-temperature NMR to study tautomer ratios.
  • Compare UV-Vis spectra in solvents of differing polarity (e.g., water vs. DMF).

Advanced: What mechanistic insights govern azo bond formation during synthesis?

Methodological Answer:

  • Diazotization :
    • Requires strict temperature control (0–5°C) to prevent diazonium salt decomposition.
    • Use excess HNO₂ to ensure complete amine conversion .
  • Coupling Reaction :
    • Electrophilic Aromatic Substitution : The diazonium ion attacks the sulfonated benzene’s electron-rich para position.
    • pH Dependence : Optimal coupling occurs at pH 4–6; acidic conditions stabilize the diazonium ion, while basic conditions deactivate the aromatic ring .

Advanced: How does this compound interact with biological macromolecules (e.g., proteins/DNA)?

Methodological Answer:

  • Binding Studies :
    • Fluorescence Quenching : Monitor changes in protein fluorescence (e.g., BSA) upon compound addition to calculate binding constants (Kb).
    • Circular Dichroism (CD) : Assess conformational changes in DNA or enzymes .
  • Mechanistic Insights :
    • The azo group may intercalate into DNA base pairs, while sulfonate groups facilitate electrostatic interactions with positively charged protein residues .
  • Data Contradictions :
    • Conflicting reports on cytotoxicity (e.g., anti-cancer vs. inert activity) may arise from substituent-dependent redox properties. Validate via comparative assays with structural analogs .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Method :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 v/v).
    • Detection : UV at 450 nm (azo chromophore) .
  • Interference Mitigation :
    • Use solid-phase extraction (SPE) with C18 cartridges to remove matrix contaminants .
    • Validate recovery rates (>95%) via spiked samples.

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